Methyl 3-Bromo-5-chloro-4-iodobenzoate
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Overview
Description
Methyl 3-Bromo-5-chloro-4-iodobenzoate is an organic compound with the molecular formula C8H5BrClIO2 and a molecular weight of 375.39 g/mol . It is a halogenated benzoate ester, characterized by the presence of bromine, chlorine, and iodine atoms on the benzene ring. This compound is used in various chemical reactions and research applications due to its unique structural properties.
Scientific Research Applications
Methyl 3-Bromo-5-chloro-4-iodobenzoate is used in several scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug discovery.
Material Science: In the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: As a probe in biochemical assays and studies of enzyme interactions.
Safety and Hazards
The compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-Bromo-5-chloro-4-iodobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives. One common method involves the bromination, chlorination, and iodination of methyl benzoate under controlled conditions. The reaction typically requires the use of halogenating agents such as bromine, chlorine, and iodine, along with appropriate catalysts and solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar halogenation techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Bromo-5-chloro-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form complex organic molecules.
Reduction Reactions: The halogen atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and alkynes in the presence of bases like potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzoates.
Coupling: Formation of biaryl or alkyne-substituted products.
Reduction: Formation of less halogenated benzoates.
Mechanism of Action
The mechanism of action of Methyl 3-Bromo-5-chloro-4-iodobenzoate depends on the specific application and the target molecule. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological studies, it may interact with specific enzymes or receptors, influencing their activity and providing insights into their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Bromo-5-iodobenzoate: Lacks the chlorine atom, making it less versatile in certain reactions.
Methyl 3-Chloro-5-iodobenzoate: Lacks the bromine atom, affecting its reactivity and applications.
Methyl 3-Bromo-4-iodobenzoate: Lacks the chlorine atom, influencing its chemical properties and uses.
Uniqueness
Methyl 3-Bromo-5-chloro-4-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring. This structural feature provides it with distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSNCTJNWJPDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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